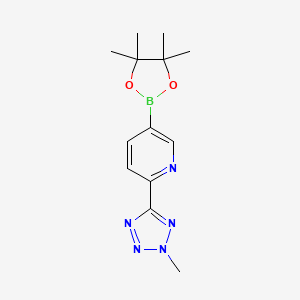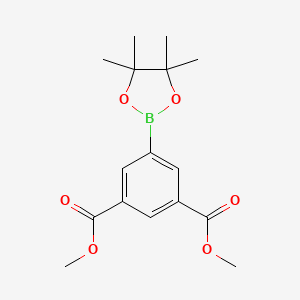![molecular formula C10H14N2O3 B1390932 2-[(3-Methoxypropyl)amino]isonicotinic acid CAS No. 1094292-11-1](/img/structure/B1390932.png)
2-[(3-Methoxypropyl)amino]isonicotinic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organocatalysis : A study by Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst for the preparation of pyranopyrazoles, emphasizing its role in green and efficient synthesis methods (Zolfigol et al., 2013).
Schiff Base Compounds : Research by Yang (2007) on Schiff base compounds involved isonicotinic acid. These compounds were synthesized and characterized, highlighting the chemical versatility and potential applications of isonicotinic acid derivatives (Yang, 2007).
Electrocatalysis : A study by Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid at silver cathodes, demonstrating the electrocatalytic applications of isonicotinic acid derivatives (Gennaro et al., 2004).
Heterocyclic Azo Dyes : Wang et al. (2018) explored the creation of heterocyclic azo dyes using isonicotinic acid derivatives. This study highlights the role of these compounds in dye and pigment production (Wang et al., 2018).
Ionic Liquids for CO2 Absorption : Gurkan et al. (2010) studied amino acid ionic liquids with derivatives of isonicotinic acid for CO2 absorption, indicating their potential in environmental applications (Gurkan et al., 2010).
AMPA Agonist Activity : Research by Bang-Andersen et al. (2000) on AMPA receptor agonists included isonicotinic acid analogues, contributing to our understanding of neuropharmacology (Bang-Andersen et al., 2000).
Coordination Polymers : Studies such as those by Gu and Xue (2007) utilized isonicotinic acid in creating coordination polymers, demonstrating applications in materials science and crystal engineering (Gu & Xue, 2007).
Mécanisme D'action
Target of Action
2-[(3-Methoxypropyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives are known to have a wide range of targets, including both Gram-negative and Gram-positive bacteria . .
Mode of Action
It’s known that isonicotinic acid derivatives can be considered original isoniazid derivatives prodrugs since hydrazides are cleaved into isonicotinic acid, which is the bioactive form of isoniazid . This suggests that 2-[(3-Methoxypropyl)amino]isonicotinic acid may also act as a prodrug, being metabolized into an active form that interacts with its targets.
Biochemical Pathways
Isonicotinic acid derivatives are known to interfere with the metabolism of bacteria, leading to their bactericidal action .
Pharmacokinetics
The pharmacokinetics of isonicotinic acid derivatives are generally influenced by their chemical structure, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
Isonicotinic acid derivatives are known to have bactericidal action, suggesting that 2-[(3-methoxypropyl)amino]isonicotinic acid may also have antimicrobial effects .
Action Environment
The action, efficacy, and stability of 2-[(3-Methoxypropyl)amino]isonicotinic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Propriétés
IUPAC Name |
2-(3-methoxypropylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-6-2-4-11-9-7-8(10(13)14)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZKHCUPWYHTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)




![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)







